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molecular formula C10H8BrNO2S B8781780 Methyl 2-(Bromomethyl)benzothiazole-6-carboxylate

Methyl 2-(Bromomethyl)benzothiazole-6-carboxylate

Cat. No. B8781780
M. Wt: 286.15 g/mol
InChI Key: JFJMSAXJDFGDPQ-UHFFFAOYSA-N
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Patent
US08088791B2

Procedure details

To a solution of 2-Hydroxymethyl-benzothiazole-6-carboxylic acid methyl ester (0.08 g, 0.40 mmol) in 5 ml of toluene and 1 ml of DMF was added PBr3 (0.06 ml, 0.60 mmol). The reaction mixture was heated at 120° C. for 20 min under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to get the desired product (0.044 g, 36%).
Name
2-Hydroxymethyl-benzothiazole-6-carboxylic acid methyl ester
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:15]=[CH:14][C:8]2[N:9]=[C:10]([CH2:12]O)[S:11][C:7]=2[CH:6]=1)=[O:4].P(Br)(Br)[Br:17].O>C1(C)C=CC=CC=1.CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:15]=[CH:14][C:8]2[N:9]=[C:10]([CH2:12][Br:17])[S:11][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
2-Hydroxymethyl-benzothiazole-6-carboxylic acid methyl ester
Quantity
0.08 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(N=C(S2)CO)C=C1
Name
Quantity
0.06 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organics was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=C(S2)CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.044 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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